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molecular formula C10H13NO3 B8298178 1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanol CAS No. 208111-25-5

1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanol

Cat. No. B8298178
M. Wt: 195.21 g/mol
InChI Key: SZDPUNLWHSQFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06020345

Procedure details

0.50 g of potassium borohydride (9.27 mmol) is added in portions to a solution of 0.90 g of 1-(6-[1,3]dioxolan-2-yl-pyridin-2-yl)ethanone (4.66 mmol) in 15 ml of methanol. The mixture is stirred for 12 hours at room temperature and then methanol is evaporated off and the residue is taken up in chloroform. The organic phase is washed with water and then dried over sodium sulfate, filtered, and concentrated under vacuum. 0.70 g of a pale yellow oil is obtained, which oil is used in the next stage without further purification. 1H NMR (CDCl3) δ: 1.47 (d, 3H); 1.84 (s, 1H(exchangeable)); 4.11 (m, 4H); 4.88 (m, 1H); 5.82 (s, 1H); 7.25 (d, 1H); 7.41 (d, 1H); 7.75 (t, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[K+].[O:3]1[CH2:7][CH2:6][O:5][CH:4]1[C:8]1[N:13]=[C:12]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:10][CH:9]=1>CO>[O:3]1[CH2:7][CH2:6][O:5][CH:4]1[C:8]1[N:13]=[C:12]([CH:14]([OH:16])[CH3:15])[CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[BH4-].[K+]
Name
Quantity
0.9 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=CC(=N1)C(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol is evaporated off
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1C(OCC1)C1=CC=CC(=N1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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